![molecular formula C12H16ClNO4 B1422902 2-Chlor-N-[(2,4,6-Trimethoxyphenyl)methyl]acetamid CAS No. 1306606-37-0](/img/structure/B1422902.png)
2-Chlor-N-[(2,4,6-Trimethoxyphenyl)methyl]acetamid
Übersicht
Beschreibung
“2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide” is a chemical compound with the molecular formula C12H16ClNO4 . It has a molecular weight of 273.72 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) . This indicates the presence of a chloro group, an acetamide group, and a trimethoxyphenyl group in the molecule .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Die Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen, die in der medizinischen Chemie von entscheidender Bedeutung sind. Beispielsweise kann sie aromatische nucleophile Substitutionsreaktionen eingehen, um 2-Anilinopyrimidine zu bilden . Diese Derivate sind aufgrund ihrer potenziellen Bioaktivität, einschließlich fungizider und pestizider Eigenschaften, sowie als Kinaseinhibitoren mit antiproliferativer Aktivität gegen Krebszelllinien von Bedeutung .
Kristallographie und Strukturanalyse
“2-Chlor-N-[(2,4,6-Trimethoxyphenyl)methyl]acetamid” kann in der Kristallographie verwendet werden, um molekulare Strukturen und Wechselwirkungen zu untersuchen. Die Fähigkeit der Verbindung, Kristalle in der monoklinen Raumgruppe P2_1/n zu bilden, macht sie für die Röntgenkristallographie geeignet und liefert Einblicke in die intramolekularen Wasserstoffbrückenbindungen und intermolekularen Wechselwirkungen .
Untersuchung der optischen Eigenschaften
Diese Verbindung zeigt solvatochrome Effekte, d. h. ihre optischen Eigenschaften ändern sich mit der Polarität des Lösungsmittels. Dieses Merkmal ist wertvoll für die Untersuchung der Wechselwirkungen zwischen gelösten Stoffen und Lösungsmitteln, was in Bereichen wie Photochemie und Materialwissenschaften unerlässlich ist .
Theoretisch-chemische Studien
Die Verbindung wird in theoretischen Untersuchungen verwendet, wie z. B. Berechnungen der zeitabhängigen Dichtefunktionaltheorie (TD-DFT), um ihre elektronische Struktur und Reaktivität zu verstehen. Dies hilft bei der Vorhersage ihres Verhaltens in verschiedenen chemischen Umgebungen, was für die Entwicklung neuer Verbindungen mit gewünschten Eigenschaften vorteilhaft ist .
Supramolekulare Chemie
Aufgrund ihrer strukturellen Merkmale kann die Verbindung an der Bildung supramolekularer Netzwerke durch Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen teilnehmen. Dies ist wichtig für die Entwicklung von Systemen zur molekularen Erkennung und selbstorganisierenden Materialien .
Studien zur Lösungsmittelpolarität
Das solvatochrome Verhalten der Verbindung macht sie zu einer hervorragenden Sonde zur Untersuchung von Effekten der Lösungsmittelpolarität. Sie kann verwendet werden, um den Einfluss der Lösungsmittelpolarität auf Reaktionsmechanismen und -geschwindigkeiten zu untersuchen, was für die Optimierung industrieller chemischer Prozesse entscheidend ist .
Safety and Hazards
This compound is classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed that the compound may interact with its targets through a process of nucleophilic substitution or free radical bromination .
Biochemical Pathways
The biochemical pathways affected by 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Based on its chemical structure, it is plausible that it may be involved in pathways related to aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Given its molecular weight of 27372 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently under investigation. As more research is conducted, we will gain a better understanding of the compound’s effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZXLYGGNVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



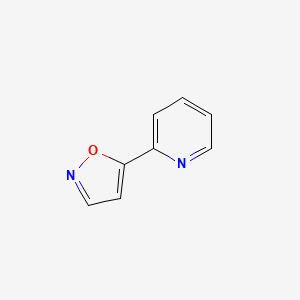

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
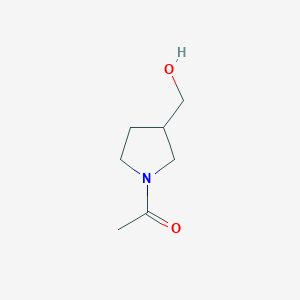
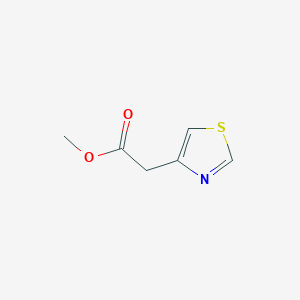

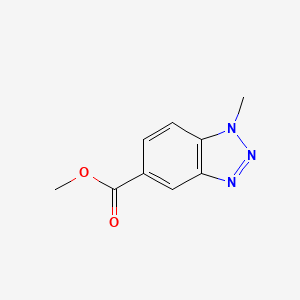
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)

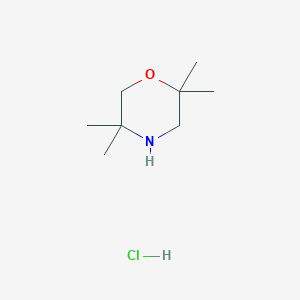
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)

